molecular formula C7H6N2O2S B12919335 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- CAS No. 112498-51-8

5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-

Cat. No.: B12919335
CAS No.: 112498-51-8
M. Wt: 182.20 g/mol
InChI Key: KCVUKTJXRCSALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. Upon treatment of these S-alkylated derivatives at different temperatures, intramolecular cyclization occurs, leading to the formation of the desired thiazolopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as multicomponent reactions and sonochemical activation, are often employed to enhance the efficiency and environmental safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl halides for alkylation, concentrated sulfuric acid for cyclization, and various oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amide derivatives, and amino derivatives, each exhibiting unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholine esterase and CDC25B phosphatase, which play crucial roles in cellular processes. Additionally, the compound can act as an antagonist to glutamate and 5-HT2a receptors, influencing neurotransmission and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

What sets 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- apart from its analogs is its unique substitution pattern, which imparts distinct biological activities. The presence of the 7-methyl group, for instance, can enhance its pharmacological properties compared to other derivatives .

Properties

CAS No.

112498-51-8

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

7-methyl-[1,3]thiazolo[3,2-c]pyrimidine-3,5-dione

InChI

InChI=1S/C7H6N2O2S/c1-4-2-6-9(7(11)8-4)5(10)3-12-6/h2H,3H2,1H3

InChI Key

KCVUKTJXRCSALM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N2C(=O)CSC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.